Transilin

Description

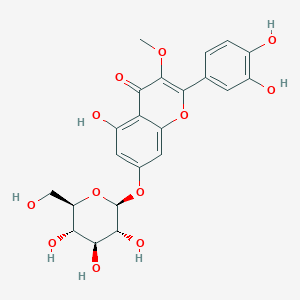

Transilin has been reported in Lepisorus ussuriensis, Ophioglossum pedunculosum, and Lepisorus contortus with data available.

Properties

Molecular Formula |

C22H22O12 |

|---|---|

Molecular Weight |

478.4 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-3-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C22H22O12/c1-31-21-17(28)15-12(26)5-9(32-22-19(30)18(29)16(27)14(7-23)34-22)6-13(15)33-20(21)8-2-3-10(24)11(25)4-8/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19-,22-/m1/s1 |

InChI Key |

LKXBGSZMRNJAST-UKWZQOBBSA-N |

Isomeric SMILES |

COC1=C(OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O |

Canonical SMILES |

COC1=C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Translin in mRNA Trafficking and Localization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise spatiotemporal control of protein synthesis is critical for complex cellular processes, particularly in highly polarized cells like neurons. One key mechanism for achieving this control is the targeted trafficking of messenger RNA (mRNA) to specific subcellular locations, followed by local translation. This process allows for rapid, localized protein production in response to specific stimuli, which is essential for functions such as synaptic plasticity, cell migration, and developmental patterning.[1][2] A central player in this intricate regulatory network is the RNA-binding protein Translin. Initially identified for its potential role in chromosomal translocations, subsequent research has firmly established Translin, often in complex with its partner protein Trax, as a crucial mediator of mRNA trafficking and localization.[3][4] This technical guide provides an in-depth exploration of the core functions of Translin in these processes, detailing its molecular mechanisms, interacting partners, and the experimental methodologies used to elucidate its role.

Core Concepts: The Translin/Trax Complex and mRNA Recognition

Translin is an evolutionarily conserved protein that forms a characteristic ring-shaped octameric or decameric structure with a central channel, which is thought to accommodate nucleic acids.[3][5] While Translin can form homo-octamers, it frequently associates with its paralog, Translin-associated factor X (Trax), to form a heteromeric complex.[3][6] The stable expression of Trax is notably dependent on its association with Translin.[3][7] This Translin/Trax complex is the primary functional unit in many of its cellular roles, including mRNA trafficking and RNA interference pathways where it is a core component of the C3PO complex.[4][5]

Translin exhibits a preference for binding to single-stranded nucleic acids, with a particular affinity for G-rich sequences.[8] Early studies suggested that Translin recognizes specific cis-acting elements in the 3' untranslated regions (UTRs) of target mRNAs, termed Y and H elements. However, more recent evidence indicates that high-affinity binding is maintained even with significant mutations to these elements, as long as guanine clusters are present.[7] This suggests a more flexible recognition motif, which may allow Translin to regulate a broad range of mRNA targets.

Mechanism of Translin-Mediated mRNA Trafficking

The current model for Translin-mediated mRNA trafficking involves a series of coordinated steps, from nuclear export to cytoskeletal-based transport and localized anchoring.

A proposed shuttling mechanism suggests that the Translin/Trax complex can dissociate, allowing Translin to interact with target mRNAs destined for nuclear export.[9][10] Translin possesses a nuclear export signal, facilitating the transport of the mRNA-Translin complex to the cytoplasm.[8] Once in the cytoplasm, the Translin-containing messenger ribonucleoprotein (mRNP) granule is thought to engage with the cytoskeleton for active transport to its final destination.[11]

The transport of mRNP granules, including those containing Translin, is often dependent on microtubules.[12] These granules can move bidirectionally along neuronal processes, with an average rate of approximately 0.1 µm/sec.[12] While the precise motor proteins that directly interact with the Translin complex for transport are still under investigation, the involvement of the cytoskeleton is well-established.

Upon reaching its destination, the mRNP is anchored, and translation can be initiated in response to specific signals. The Translin/Trax complex has also been implicated in the regulation of local translation by degrading microRNAs (miRNAs) that would otherwise repress the translation of the target mRNA.[12][13]

Quantitative Data on Translin Function

While much of the research on Translin has been qualitative, some studies provide quantitative insights into its interactions and functions.

| Parameter | Value/Observation | Organism/System | Reference |

| Binding Affinity | High affinity for G-rich RNA sequences. | In vitro | [8] |

| Binding Affinity | Submicromolar Kd values for mRNA sequences. | In vitro | [9] |

| Complex Stoichiometry | Translin:Trax molar ratio of approximately 2:1 in liver cytosol. | Rat Liver | [13] |

| Complex Stoichiometry | Recombinant complex forms with a nearly equimolar ratio of Translin and Trax. | E. coli expression | [14] |

| Transport Rate | Motile RNA granules in neurons move at an average rate of 0.1 µm/sec. | Rat Neurons | [12] |

| Localization Change | siRNA knockdown of Translin impairs KCl-induced dendritic trafficking of BDNF mRNA. | Cultured Neurons | [5] |

| Localization Change | Basal level of dendritic BDNF mRNA is decreased in CA1 pyramidal neurons of Translin KO mice. | Mouse Hippocampus | [5] |

Key Experimental Protocols

Elucidating the role of Translin in mRNA trafficking has relied on a combination of genetic, biochemical, and cell imaging techniques. Below are detailed methodologies for key experiments.

siRNA-Mediated Knockdown of Translin in Neuronal Cultures

This protocol is essential for studying the functional consequences of reduced Translin expression on mRNA localization.

Objective: To transiently reduce the expression of Translin in primary neuronal cultures to assess its impact on the localization of specific mRNAs.

Methodology:

-

Cell Culture: Plate primary hippocampal or cortical neurons on coated coverslips or plates and culture for 7-14 days in vitro (DIV).

-

siRNA Preparation: Reconstitute lyophilized siRNA targeting Translin and a non-targeting control siRNA to a stock concentration of 20-100 µM in RNase-free buffer.

-

Transfection Reagent Preparation: Dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX or similar) in serum-free medium according to the manufacturer's instructions.

-

siRNA-Lipid Complex Formation: In a separate tube, dilute the Translin siRNA and control siRNA in serum-free medium. Combine the diluted siRNA with the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

-

Transfection: Add the siRNA-lipid complexes to the neuronal cultures. The final siRNA concentration typically ranges from 20-100 nM.

-

Incubation: Incubate the cells for 24-72 hours to allow for knockdown of Translin.

-

Analysis: Following incubation, cells can be processed for downstream analysis, such as in situ hybridization to visualize mRNA localization or western blotting to confirm Translin knockdown.[5][15][16][17][18][19]

Co-immunoprecipitation (Co-IP) of Translin and Associated mRNAs

This technique is used to identify mRNAs that physically associate with Translin within the cell.

Objective: To isolate Translin-mRNP complexes and identify the bound mRNA species.

Methodology:

-

Cell Lysis: Harvest cultured cells or tissue and lyse in a gentle, non-denaturing lysis buffer containing RNase inhibitors to preserve RNP complexes.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Add an antibody specific to Translin to the pre-cleared lysate and incubate with gentle rotation at 4°C to allow for antibody-antigen binding.

-

Complex Capture: Add protein A/G beads to the lysate and incubate to capture the antibody-Translin-mRNP complexes.

-

Washing: Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins and RNAs.

-

RNA Elution and Purification: Elute the bound RNA from the beads using a suitable elution buffer or by proteinase K treatment followed by phenol-chloroform extraction and ethanol precipitation.

-

Analysis: The purified RNA can be analyzed by RT-qPCR to quantify specific target mRNAs or by next-generation sequencing (RNA-seq) to identify the complete repertoire of Translin-bound transcripts.[20][21][22][23]

Yeast Two-Hybrid (Y2H) Assay for Translin-Trax Interaction

The Y2H system is a powerful genetic method to identify protein-protein interactions.

Objective: To confirm the direct interaction between Translin and Trax.

Methodology:

-

Plasmid Construction: Clone the coding sequence of Translin into a "bait" vector (e.g., containing the GAL4 DNA-binding domain) and the coding sequence of Trax into a "prey" vector (e.g., containing the GAL4 activation domain).

-

Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait and prey plasmids.

-

Selection: Plate the transformed yeast on selective medium lacking specific nutrients (e.g., tryptophan and leucine) to select for cells containing both plasmids.

-

Interaction Assay: Plate the co-transformed yeast on a more stringent selective medium (e.g., lacking histidine and adenine) and/or perform a β-galactosidase assay.

-

Analysis: Growth on the stringent selective medium and/or the development of blue color in the β-galactosidase assay indicates a direct interaction between Translin and Trax, which reconstitutes a functional GAL4 transcription factor and activates the reporter genes.[24][25][26][27][28]

In Situ Hybridization (ISH) for mRNA Localization

ISH is a technique that allows for the visualization of specific mRNA transcripts within fixed cells or tissues.

Objective: To determine the subcellular localization of a target mRNA (e.g., BDNF) in the context of normal or altered Translin expression.

Methodology:

-

Probe Design and Synthesis: Design and synthesize a labeled antisense RNA probe complementary to the target mRNA sequence. A sense probe should also be prepared as a negative control. Probes can be labeled with haptens like digoxigenin (DIG) or biotin, or with fluorophores.

-

Tissue/Cell Preparation: Perfuse and fix the tissue (e.g., mouse brain) or fix cultured cells. Section the tissue if necessary.

-

Permeabilization: Treat the samples with proteinase K to permeabilize the cells and allow for probe entry.

-

Hybridization: Incubate the samples with the labeled probe in a hybridization buffer at an optimized temperature to allow the probe to anneal to the target mRNA.

-

Washing: Perform a series of stringent washes to remove unbound probe.

-

Detection: If using a hapten-labeled probe, incubate with an antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) that recognizes the hapten. For fluorescent detection, a fluorescently-labeled antibody or a tyramide signal amplification system can be used.

-

Visualization: Visualize the signal using a microscope. For enzymatic detection, a colorimetric substrate is added. For fluorescent detection, a fluorescence microscope is used.[5][29][30][31][32]

Conclusion and Future Directions

Translin has emerged as a key regulator of mRNA trafficking and localization, playing a vital role in the post-transcriptional control of gene expression. Its ability to form a complex with Trax and recognize specific mRNA targets allows for their transport to distinct subcellular compartments, thereby enabling localized protein synthesis. The experimental approaches detailed in this guide have been instrumental in uncovering these functions.

Despite significant progress, several questions remain. The full repertoire of mRNAs targeted by Translin in different cell types is yet to be comprehensively defined. The specific molecular motors and adaptor proteins that link the Translin-mRNP complex to the cytoskeleton are largely unknown. Furthermore, a deeper understanding of the signaling pathways that regulate Translin's activity in response to extracellular cues is needed. Future research employing advanced techniques such as live-cell imaging of single mRNP granules, quantitative mass spectrometry-based proteomics to identify interacting proteins, and genome-wide approaches to map Translin-RNA interactions will be crucial to fully unravel the complexities of Translin-mediated mRNA trafficking and its implications for cellular function and disease. This knowledge will be invaluable for the development of novel therapeutic strategies targeting the dysregulation of RNA metabolism in various disorders.

References

- 1. Identification of Nucleic Acid Binding Sites on Translin-Associated Factor X (TRAX) Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Translin/Trax RNA binding complex: clues to function in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformational transitions in human translin enable nucleic acid binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Translin: A multifunctional protein involved in nucleic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dendritic trafficking of BDNF mRNA: regulation by translin-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trax is a component of the Translin-containing RNA binding complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High affinity binding of the Translin/Trax complex to RNA does not require the presence of Y or H elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Translin/Trax RNA binding complex: clues to function in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Nucleic acid Binding by a Recombinant Translin-Trax Complex1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Translocation of RNA Granules in Living Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of Translin/Trax complex as a glucose response element binding protein in liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Co-expressed recombinant human Translin-Trax complex binds DNA [pubmed.ncbi.nlm.nih.gov]

- 15. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fujifilmcdi.com [fujifilmcdi.com]

- 17. Highly Efficient Small Interfering RNA Delivery to Primary Mammalian Neurons Induces MicroRNA-Like Effects before mRNA Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lipid Nanoparticle Delivery of siRNA to Silence Neuronal Gene Expression in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. assaygenie.com [assaygenie.com]

- 21. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]

- 22. bitesizebio.com [bitesizebio.com]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. carltonlab.com [carltonlab.com]

- 25. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]

- 26. Interaction trap/two-hybrid system to identify interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]

- 28. researchgate.net [researchgate.net]

- 29. iovs.arvojournals.org [iovs.arvojournals.org]

- 30. Protocol for RNA fluorescence in situ hybridization in mouse meningeal whole mounts - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. gubra.dk [gubra.dk]

Translin (TSN) Gene Expression in Neuronal Tissues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expression patterns of the Translin (TSN) gene in neuronal tissues. It is designed to serve as a core resource for researchers and professionals involved in neuroscience and drug development, offering detailed quantitative data, experimental methodologies, and insights into the functional context of TSN in the nervous system.

Introduction to Translin (TSN)

Translin (TSN) is a highly conserved DNA and RNA binding protein implicated in a variety of cellular processes, including nucleic acid metabolism, RNA transport, and the regulation of translation.[1][2] In the nervous system, TSN is of particular interest due to its abundant expression and its role in post-transcriptional gene regulation, a critical process for neuronal function, plasticity, and development.[1][2] TSN often forms a complex with its partner protein, Translin-associated factor X (TRAX), and this complex has been shown to be involved in the RNA-induced silencing complex (RISC) pathway, specifically in the degradation of microRNAs (miRNAs).[3][4][5][6] This function is crucial for the dynamic regulation of protein synthesis in response to neuronal activity.

Quantitative Expression Analysis of TSN in Neuronal Tissues

Quantitative analysis of TSN gene and protein expression reveals its widespread but regionally varied presence in the mammalian brain. The following tables summarize expression data from prominent databases, providing a comparative view across different brain regions and cell types.

TSN mRNA Expression in Human Brain Regions (GTEx)

The Genotype-Tissue Expression (GTEx) project provides RNA sequencing data across a wide range of human tissues. The following table presents the median Transcripts Per Million (TPM) for the TSN gene in various regions of the human brain.

| Brain Region | Median TPM |

| Amygdala | 15.2 |

| Anterior cingulate cortex (BA24) | 14.8 |

| Caudate (basal ganglia) | 16.5 |

| Cerebellar Hemisphere | 18.9 |

| Cerebellum | 19.5 |

| Cortex | 14.9 |

| Frontal Cortex (BA9) | 14.7 |

| Hippocampus | 15.8 |

| Hypothalamus | 16.1 |

| Nucleus accumbens (basal ganglia) | 16.2 |

| Putamen (basal ganglia) | 16.8 |

| Spinal cord (cervical c-1) | 13.5 |

| Substantia nigra | 15.5 |

Data sourced from the GTEx Portal. TPM values indicate the relative abundance of the transcript.

TSN mRNA Expression in Mouse Brain (Allen Brain Atlas)

The Allen Brain Atlas provides high-resolution in situ hybridization (ISH) data for the mouse brain. The data indicates widespread expression of Tsn, with notable enrichment in specific neuronal populations.

| Brain Region | Expression Level (ISH) |

| Olfactory bulb | Moderate |

| Cerebral cortex | Moderate to High |

| Hippocampal formation | High |

| Striatum | Moderate |

| Thalamus | Moderate |

| Hypothalamus | Moderate |

| Midbrain | Moderate |

| Cerebellum | High (notably in Purkinje cells) |

| Brainstem | Moderate |

Expression levels are qualitative summaries derived from visual inspection of ISH data from the Allen Brain Atlas.

TSN Protein Expression in Human Brain (Human Protein Atlas)

Immunohistochemical data from the Human Protein Atlas confirms the expression of TSN protein in various neuronal and glial cells.

| Brain Region | Staining Intensity | Cellular Localization |

| Cerebral Cortex | Moderate | Cytoplasmic and nuclear staining in neuronal and glial cells |

| Cerebellum | High | Strong staining in Purkinje cells |

| Hippocampus | Moderate | Staining observed in neuronal cells |

Data is based on antibody-based protein profiling from the Human Protein Atlas.[1]

Cell-Type Specific Expression in the Brain

Single-cell RNA sequencing studies are beginning to provide a more granular view of TSN expression across different neural cell types.

| Cell Type | Expression Level |

| Neurons | Moderate to High |

| Astrocytes | Low to Moderate |

| Oligodendrocytes | Low to Moderate |

| Microglia | Low |

This is a generalized summary based on emerging single-cell transcriptomic data.

Experimental Protocols for Studying TSN Expression

This section provides detailed methodologies for the key experiments used to characterize TSN gene and protein expression in neuronal tissues.

In Situ Hybridization (ISH) for TSN mRNA

This protocol is adapted for the detection of Tsn mRNA in mouse brain sections.

3.1.1. Probe Preparation

-

Probe Design: Design a digoxigenin (DIG)-labeled antisense RNA probe targeting a unique region of the mouse Tsn mRNA. A typical probe length is 500-1000 bp. The specific sequence should be confirmed for specificity using BLAST against the mouse transcriptome.

-

Template Generation: Linearize the plasmid containing the Tsn cDNA fragment.

-

In Vitro Transcription: Synthesize the DIG-labeled antisense RNA probe using an in vitro transcription kit with DIG-UTP.

-

Probe Purification: Purify the probe using ethanol precipitation or a spin column.

3.1.2. Tissue Preparation

-

Perfusion and Fixation: Anesthetize the mouse and perfuse transcardially with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS.

-

Post-fixation: Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks.

-

Sectioning: Freeze the brain and cut 20-40 µm thick coronal or sagittal sections on a cryostat. Mount sections on positively charged slides.

3.1.3. Hybridization and Detection

-

Pre-hybridization: Treat sections with proteinase K, followed by acetylation. Pre-hybridize in hybridization buffer for 2-4 hours at 65°C.

-

Hybridization: Hybridize with the DIG-labeled Tsn probe overnight at 65°C.

-

Washes: Perform stringent washes in SSC buffers at 65°C to remove non-specifically bound probe.

-

Immunodetection: Block sections and incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

Signal Development: Develop the signal using a chromogenic substrate such as NBT/BCIP.

-

Mounting and Imaging: Dehydrate the sections, clear with xylene, and coverslip. Image using a brightfield microscope.

Immunohistochemistry (IHC) for TSN Protein

This protocol outlines the detection of TSN protein in paraffin-embedded or frozen brain sections.

3.2.1. Reagents

-

Primary Antibody: A validated anti-Translin (TSN) antibody. For example, rabbit polyclonal antibodies have been shown to be effective.[7] The optimal dilution should be determined empirically (typically 1:100-1:500).

-

Secondary Antibody: An appropriate HRP- or fluorophore-conjugated secondary antibody.

3.2.2. Tissue Preparation (Paraffin-embedded)

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

3.2.3. Staining

-

Blocking: Block endogenous peroxidase activity with 3% H2O2 (for HRP detection) and non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBST).

-

Primary Antibody Incubation: Incubate sections with the anti-TSN primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with the secondary antibody for 1-2 hours at room temperature.

-

Signal Detection: For HRP-conjugated antibodies, use a DAB substrate kit. For fluorescently-labeled antibodies, proceed to mounting.

-

Counterstaining and Mounting: Counterstain with hematoxylin (for chromogenic detection) or DAPI (for fluorescence). Dehydrate, clear, and coverslip.

Western Blotting for TSN Protein

This protocol describes the detection of TSN protein in brain tissue lysates.

3.3.1. Sample Preparation

-

Tissue Homogenization: Homogenize dissected brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Lysate Clarification: Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.

3.3.2. Electrophoresis and Transfer

-

Sample Loading: Denature protein samples by boiling in Laemmli buffer and load equal amounts onto an SDS-PAGE gel.

-

Electrophoresis: Separate proteins by size via electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3.3.3. Immunodetection

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with a validated anti-TSN antibody (e.g., rabbit polyclonal) overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.

Quantitative PCR (qPCR) for TSN mRNA

This protocol is for quantifying TSN mRNA levels in neuronal cell or tissue lysates.

3.4.1. RNA Extraction and cDNA Synthesis

-

RNA Extraction: Extract total RNA from neuronal cells or brain tissue using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

3.4.2. qPCR Reaction

-

Primer Design: Design qPCR primers that specifically amplify a region of the TSN transcript.

-

Reaction Setup: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and TSN-specific primers.

-

Thermal Cycling: Perform qPCR on a real-time PCR instrument.

-

Data Analysis: Analyze the data using the ΔΔCt method, normalizing TSN expression to a stable housekeeping gene.

Signaling Pathways and Functional Networks

TSN plays a significant role in neuronal function, primarily through its involvement in RNA metabolism and transport. The following diagrams illustrate key pathways and workflows related to TSN.

The Translin-Trax Complex in Neuronal RNA Transport

TSN and its interacting partner TRAX form a complex that is crucial for the transport of specific mRNAs to neuronal dendrites. This localized translation is essential for synaptic plasticity.

Role of Translin-Trax in miRNA Degradation

The TSN-TRAX complex functions as an endonuclease that can degrade specific microRNAs, thereby de-repressing the translation of their target mRNAs. This provides a mechanism for rapid, activity-dependent protein synthesis.

Experimental Workflow for TSN Expression Analysis

The following diagram illustrates a typical experimental workflow for investigating the expression and function of TSN in neuronal tissues.

Conclusion

Translin (TSN) is a key regulatory protein in the nervous system, with its expression being particularly prominent in various neuronal populations. Its role in mRNA transport and miRNA degradation highlights its importance in the fine-tuning of protein synthesis required for synaptic plasticity and other fundamental neuronal processes. The data and protocols presented in this guide offer a robust foundation for further investigation into the specific functions of TSN in both normal brain physiology and in the context of neurological and psychiatric disorders. Future research focusing on the identification of the full spectrum of TSN's mRNA and miRNA targets will be crucial for a complete understanding of its role in neuronal gene expression.

References

- 1. Search: TSN - The Human Protein Atlas [proteinatlas.org]

- 2. Brain tissue expression of TSN - Summary - The Human Protein Atlas [proteinatlas.org]

- 3. Expression of TSN in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 4. biorxiv.org [biorxiv.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Tissue expression of TCP1 - Summary - The Human Protein Atlas [proteinatlas.org]

- 7. Sex-Specific Features of Microglia from Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of Translin: A Technical Guide

Introduction

Translin, a highly conserved DNA and RNA binding protein, has emerged as a multifunctional player in a diverse range of cellular processes, from nucleic acid metabolism to the regulation of sleep and metabolic rate.[1][2] Its journey from a protein implicated in chromosomal translocations to a key component of the RNA-induced silencing complex (RISC) pathway highlights a fascinating evolution in our understanding of its cellular roles. This technical guide provides an in-depth overview of the seminal discovery and initial characterization of Translin, tailored for researchers, scientists, and drug development professionals. We will delve into the quantitative data that defined its initial biochemical properties, the detailed experimental protocols that enabled its characterization, and the conceptual frameworks that guided early investigations.

Discovery and Cloning

Translin was first identified in the quest to find proteins that bind to the breakpoint junctions of chromosomal translocations, a hallmark of many lymphoid malignancies.[1][3][4] In 1995, Aoki and colleagues reported the identification and cloning of a novel gene, which they named Translin, encoding a protein that specifically recognized consensus sequences at these recombination hotspots.[3][4] The gene was found to encode a protein with no significant homology to other known proteins at the time, marking it as a novel discovery.[4] The initial study revealed that Translin polypeptides form a multimeric structure, which is essential for its DNA-binding activity.[4]

Initial Characterization: A Dual-Binding Protein

Initial studies characterized Translin as a protein with a molecular weight of approximately 26-27 kDa.[2][5] While initially identified through its interaction with single-stranded DNA (ssDNA), subsequent research quickly established that Translin also binds to RNA, suggesting a broader role in nucleic acid metabolism.[1] This dual-binding capability became a central theme in the early characterization of the protein.

Quantitative Data Summary

The initial characterization of Translin yielded critical quantitative data that provided the first insights into its biochemical and biophysical properties. This information is summarized in the tables below.

| Property | Human Translin | Reference |

| Molecular Weight (Monomer) | ~27 kDa (predicted from cDNA) | [5] |

| ~26 kDa (recombinant mouse protein) | [1] | |

| Molecular Weight (Native) | ~220 kDa (gel filtration chromatography) | [5] |

| ~280 kDa (gel filtration of recombinant protein) | [1] | |

| Oligomeric State | Octamer | [1] |

| Number of Amino Acids | 228 | [2][5] |

Table 1: Physical Properties of Human Translin

| Ligand Type | Sequence/Description | Binding Affinity (Kd) | Reference |

| ssDNA | poly d(GT) | 2 nM | [1] |

| 24-base ssDNA fragment | 84 nM | [1] | |

| RNA | YH element of PRM-2 mRNA | 200 nM | [1] |

| synthetic rGA | 20 nM | [1] | |

| rCA polymer | 0.9 µM | [1] | |

| rGAG polymer | 0.5 µM | [1] | |

| RNA vs. DNA | dPRM-2 (vs. PRM-2 RNA) | ~50-fold weaker | [1] |

| dGA (vs. rGA) | ~50-fold weaker | [1] |

Table 2: Nucleic Acid Binding Affinities of Translin

Key Experimental Protocols

The discovery and initial characterization of Translin were made possible by a series of key experiments. The detailed methodologies for these experiments are provided below.

Cloning of the Translin cDNA

The initial cloning of the human Translin cDNA was a pivotal step. The following is a generalized protocol based on the seminal work by Aoki et al. (1995).

Objective: To isolate and sequence the full-length cDNA encoding the Translin protein.

Methodology:

-

Protein Purification: The protein was first purified from a human T-cell line (DND-41) using a combination of chromatography techniques, including ion-exchange and affinity chromatography, based on its ability to bind to specific DNA sequences found at chromosomal breakpoints.

-

Peptide Sequencing: The purified protein was subjected to enzymatic digestion (e.g., with trypsin), and the resulting peptides were sequenced using Edman degradation.

-

Degenerate PCR: Based on the amino acid sequence of the peptides, degenerate oligonucleotide primers were designed and synthesized. These primers were then used in a polymerase chain reaction (PCR) with a cDNA library from a human lymphoid cell line as a template to amplify a partial cDNA fragment.

-

cDNA Library Screening: The amplified PCR product was labeled and used as a probe to screen a human cDNA library to isolate a full-length cDNA clone.

-

DNA Sequencing: The isolated cDNA clone was then sequenced to determine the complete nucleotide sequence of the Translin gene and the predicted amino acid sequence of the protein.

Recombinant Protein Expression and Purification

To obtain large quantities of pure Translin for biochemical studies, recombinant protein expression systems were utilized.

Objective: To express and purify recombinant Translin protein.

Methodology:

-

Vector Construction: The full-length Translin cDNA was subcloned into an E. coli expression vector, such as pGEX-4T-1, which allows for the expression of Translin as a fusion protein with Glutathione-S-transferase (GST).[2]

-

Bacterial Expression: The expression vector was transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression was induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: Bacterial cells were harvested by centrifugation and resuspended in a lysis buffer (e.g., 25 mM Tris, pH 7.5, 150 mM NaCl) containing protease inhibitors. The cells were then lysed by sonication or French press.

-

Affinity Chromatography: The cell lysate was cleared by centrifugation, and the supernatant containing the GST-Translin fusion protein was applied to a glutathione-agarose affinity column.

-

Thrombin Cleavage: After washing the column to remove unbound proteins, the GST tag was cleaved from Translin by the addition of thrombin directly to the column.

-

Elution and Further Purification: The untagged Translin protein was eluted from the column. Further purification to achieve high homogeneity was performed using additional chromatography steps, such as ion-exchange or size-exclusion chromatography (gel filtration).[2]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, also known as a gel shift assay, was a critical technique for characterizing the DNA and RNA binding properties of Translin.

Objective: To determine if Translin can bind to specific nucleic acid sequences.

Methodology:

-

Probe Labeling: The DNA or RNA oligonucleotide of interest (the "probe") was end-labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye.

-

Binding Reaction: The labeled probe was incubated with purified recombinant Translin protein in a binding buffer. A typical binding buffer might contain:

-

20 mM HEPES (pH 7.9)

-

50 mM KCl

-

1 mM DTT

-

10% glycerol

-

Non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

-

-

Native Gel Electrophoresis: The binding reactions were loaded onto a non-denaturing polyacrylamide gel (e.g., 4-6% acrylamide).

-

Visualization: The gel was run at a constant voltage, and then dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner. A "shift" in the mobility of the labeled probe (i.e., a band that migrates slower than the free probe) indicates the formation of a protein-nucleic acid complex.

Visualizing Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships in the initial characterization of Translin.

Conclusion

The discovery and initial characterization of Translin laid the groundwork for decades of research into its diverse cellular functions. Initially identified as a protein associated with chromosomal abnormalities, it was quickly recognized as a versatile nucleic acid binding protein. The quantitative data from these early studies provided a solid biochemical foundation, while the detailed experimental protocols established the methodologies for its continued investigation. The journey of Translin from a "recombination hotspot binding protein" to a key player in RNA silencing underscores the importance of fundamental research in uncovering the intricate molecular machinery of the cell. This technical guide serves as a comprehensive resource for understanding the foundational studies that first brought this fascinating protein to light.

References

- 1. A novel gene, Translin, encodes a recombination hotspot binding protein associated with chromosomal translocations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of Nucleic acid Binding by a Recombinant Translin-Trax Complex1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scite.ai [scite.ai]

- 4. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]

- 5. Genomic structure and chromosomal localization of the gene encoding translin, a recombination hotspot binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolutionary Saga of Translin: A Highly Conserved Nucleic Acid-Binding Protein

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Summary: Translin, an evolutionarily conserved protein, and its binding partner, Translin-associated factor X (TRAX), form a dynamic duo implicated in a multitude of critical cellular processes. From the intricate dance of RNA metabolism and gene silencing to the high-stakes operations of DNA repair and the delicate balance of synaptic plasticity, the Translin/TRAX complex has emerged as a key regulator. This technical guide delves into the evolutionary conservation of Translin, its multifaceted functions, and the experimental methodologies used to unravel its complexities, providing a comprehensive resource for professionals in the life sciences.

Evolutionary Conservation of Translin and TRAX

The Translin and TRAX proteins are remarkably conserved across a vast evolutionary landscape, underscoring their fundamental biological importance.[1][2][3][4][5][6][7] Orthologs of both proteins are found throughout the eukaryotic domain, from single-celled yeast to complex vertebrates, including humans.

The evolutionary history of the Translin superfamily appears to be ancient, with a single ancestral protein detected in some eubacteria and archaea.[1] Phylogenetic analyses suggest that TRAX is the more ancient of the two proteins, with Translin likely arising from a gene duplication event in early unicellular eukaryotes.[1]

This high degree of conservation is reflected in the amino acid sequence identity between orthologs from diverse species. The following tables provide a quantitative overview of the sequence conservation for Translin and its partner, TRAX.

Table 1: Percent Identity Matrix of Translin Protein Orthologs

| Species | Homo sapiens | Mus musculus | Gallus gallus | Xenopus laevis | Danio rerio | Drosophila melanogaster | Caenorhabditis elegans | Saccharomyces cerevisiae |

| Homo sapiens | 100% | 98.7% | 87.7% | 81.6% | 75.4% | 52.6% | 35.5% | 28.9% |

| Mus musculus | 98.7% | 100% | 87.3% | 81.1% | 75.0% | 52.2% | 35.1% | 28.5% |

| Gallus gallus | 87.7% | 87.3% | 100% | 78.5% | 72.8% | 50.9% | 34.2% | 27.6% |

| Xenopus laevis | 81.6% | 81.1% | 78.5% | 100% | 69.7% | 48.7% | 32.9% | 26.8% |

| Danio rerio | 75.4% | 75.0% | 72.8% | 69.7% | 100% | 45.6% | 30.7% | 24.6% |

| D. melanogaster | 52.6% | 52.2% | 50.9% | 48.7% | 45.6% | 100% | 28.1% | 22.8% |

| C. elegans | 35.5% | 35.1% | 34.2% | 32.9% | 30.7% | 28.1% | 100% | 19.7% |

| S. cerevisiae | 28.9% | 28.5% | 27.6% | 26.8% | 24.6% | 22.8% | 19.7% | 100% |

Table 2: Percent Identity Matrix of TRAX Protein Orthologs

| Species | Homo sapiens | Mus musculus | Gallus gallus | Xenopus laevis | Danio rerio | Drosophila melanogaster | Caenorhabditis elegans | Saccharomyces cerevisiae |

| Homo sapiens | 100% | 96.5% | 78.9% | 64.0% | 58.8% | 36.4% | 25.4% | 21.1% |

| Mus musculus | 96.5% | 100% | 78.5% | 63.6% | 58.3% | 36.0% | 25.0% | 20.6% |

| Gallus gallus | 78.9% | 78.5% | 100% | 61.4% | 56.1% | 34.6% | 24.1% | 19.7% |

| Xenopus laevis | 64.0% | 63.6% | 61.4% | 100% | 53.1% | 32.9% | 22.8% | 18.9% |

| Danio rerio | 58.8% | 58.3% | 56.1% | 53.1% | 100% | 30.7% | 21.5% | 17.5% |

| D. melanogaster | 36.4% | 36.0% | 34.6% | 32.9% | 30.7% | 100% | 18.4% | 15.4% |

| C. elegans | 25.4% | 25.0% | 24.1% | 22.8% | 21.5% | 18.4% | 100% | 13.2% |

| S. cerevisiae | 21.1% | 20.6% | 19.7% | 18.9% | 17.5% | 15.4% | 13.2% | 100% |

Note: The percent identity values in the tables above are representative and were generated based on alignments of reference protein sequences. Actual values may vary slightly depending on the specific isoforms and alignment algorithms used.

Structural and Functional Conservation

The high degree of sequence conservation is paralleled by a striking conservation of structure and function.

Structural Hallmarks: A key feature of Translin is its ability to form a ring-shaped octameric or, in some species like chicken, decameric structure.[3][8][9][10][11][12][13] This multimeric assembly is essential for its ability to bind to both single-stranded DNA and RNA.[1][3][4][8] The stable ring structure is a conserved feature throughout evolution.[9]

The Translin/TRAX Complex: Translin forms a stable heteromeric complex with TRAX.[1][3][8][14] The stability of the TRAX protein is notably dependent on its interaction with Translin; in the absence of Translin, TRAX is rapidly degraded.[2][6][8][15] This functional interdependence highlights the co-evolution of these two proteins.

Key Signaling Pathways and Functions

The Translin/TRAX complex is a pleiotropic entity, participating in several fundamental cellular signaling pathways.

RNA-Induced Silencing Complex (RISC) Activation (The C3PO Complex)

The Translin/TRAX complex, also known as C3PO (Component 3 Promoter of RISC), plays a crucial role in the RNA interference (RNAi) pathway.[4][5][9][10][11][16][17][18] C3PO functions as an endonuclease that facilitates the activation of the RNA-Induced Silencing Complex (RISC). After the Dicer enzyme cleaves a double-stranded RNA into a small interfering RNA (siRNA), the siRNA is loaded onto the Argonaute-2 (Ago2) protein within the RISC. Ago2 then cleaves the passenger (sense) strand of the siRNA. C3PO is responsible for degrading and removing this cleaved passenger strand, a critical step for the maturation of RISC, allowing the guide (antisense) strand to direct the complex to its target mRNA for silencing.[5][6][7][9][12][19] The catalytic RNase activity of the C3PO complex resides within the TRAX subunit.[1][19]

DNA Damage Response (DDR)

Translin and TRAX are also integral components of the cellular response to DNA damage.[3][8][15][20] Upon genotoxic stress, such as that induced by γ-irradiation, TRAX has been shown to interact with key proteins in the DNA damage response pathway. Notably, TRAX interacts with C1D, an activator of DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the non-homologous end joining (NHEJ) pathway of double-strand break repair.[2][15] Furthermore, TRAX plays a role in the activation of Ataxia-Telangiectasia Mutated (ATM), a master regulator of the DDR.[4][8][14][20] The interaction of TRAX with ATM helps to stabilize the MRN (MRE11-RAD50-NBS1) complex at the sites of DNA double-strand breaks, thereby facilitating efficient DNA repair.[4][20]

Synaptic Plasticity and Neuronal Function

The Translin/TRAX complex is highly expressed in the brain and plays a significant role in neuronal function, particularly in synaptic plasticity.[1][3][6][7][8][10][11][12][21][22] Evidence suggests that the complex is involved in the local translation of mRNAs at synapses, a process crucial for long-term memory formation. The prevailing model posits that neuronal activity triggers the activation of the Translin/TRAX RNase complex, which then degrades specific microRNAs (miRNAs).[8][22] This degradation relieves the translational repression of target mRNAs, allowing for the rapid synthesis of proteins that are essential for strengthening synaptic connections.[8][22] This mechanism is particularly important for forms of synaptic plasticity that are dependent on postsynaptic Protein Kinase A (PKA) signaling.[14][22][23][24][25] Specific mRNAs, such as those for Brain-Derived Neurotrophic Factor (BDNF) and Calmodulin-dependent protein kinase II (CaMKII), have been identified as potential cargo transported by the Translin/TRAX complex.[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the evolutionary conservation and function of the Translin protein and its complex with TRAX.

Phylogenetic Analysis of Translin and TRAX Orthologs

This protocol outlines the steps for constructing a phylogenetic tree to visualize the evolutionary relationships between Translin or TRAX protein sequences from different species.

Materials:

-

Protein sequences of Translin or TRAX orthologs in FASTA format.

-

Bioinformatics software such as MEGA (Molecular Evolutionary Genetics Analysis) or similar packages.

Procedure:

-

Sequence Retrieval: Obtain the amino acid sequences of Translin or TRAX orthologs from various species of interest from a public database such as NCBI or UniProt. Save the sequences in a single FASTA file.

-

Multiple Sequence Alignment (MSA):

-

Open the FASTA file in MEGA.

-

Align the sequences using an integrated alignment tool like MUSCLE or ClustalW.[10][16][18][26][27] Use default alignment parameters for initial analysis, but these may be adjusted based on the sequence set.

-

Visually inspect the alignment for any obvious misalignments and manually edit if necessary.

-

-

Find Best-Fit Substitution Model:

-

In MEGA, use the "Find Best DNA/Protein Models (ML)" tool to determine the most appropriate amino acid substitution model for your aligned sequences. This is crucial for the accuracy of the phylogenetic tree.

-

-

Phylogenetic Tree Construction:

-

Bootstrap Analysis:

-

To assess the statistical support for the tree topology, perform a bootstrap analysis with 1000 replicates. The bootstrap values will be displayed on the branches of the resulting tree.

-

-

Tree Visualization:

-

Visualize the generated phylogenetic tree. The tree can be displayed in various formats (e.g., rectangular, circular) and rooted using an outgroup species if one was included in the analysis.

-

Co-Immunoprecipitation (Co-IP) of the Translin-TRAX Complex

This protocol describes the co-immunoprecipitation of endogenous Translin and TRAX to demonstrate their in vivo interaction.[1][2][3][9][28]

Materials:

-

Cultured cells expressing Translin and TRAX.

-

Lysis buffer (e.g., RIPA buffer or a non-denaturing buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

-

Primary antibody specific for the "bait" protein (e.g., anti-Translin).

-

Isotype-matched control IgG.

-

Protein A/G agarose or magnetic beads.

-

Wash buffer (typically the same as the lysis buffer).

-

Elution buffer (e.g., SDS-PAGE loading buffer).

-

SDS-PAGE and Western blotting reagents.

-

Primary and secondary antibodies for Western blot detection (e.g., anti-Translin and anti-TRAX).

Procedure:

-

Cell Lysis:

-

Harvest cultured cells and wash with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer for 30 minutes with gentle agitation.

-

Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

-

-

Pre-clearing the Lysate:

-

Incubate the cell lysate with control IgG and Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge to pellet the beads and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the primary antibody against the bait protein (e.g., anti-Translin) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with ice-cold wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes to elute the protein complexes.

-

-

Analysis by Western Blot:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against both the bait protein (Translin) and the suspected interacting partner (TRAX).

-

A positive result is the detection of TRAX in the sample immunoprecipitated with the anti-Translin antibody.

-

Electrophoretic Mobility Shift Assay (EMSA) for Translin's Nucleic Acid Binding

This protocol describes an EMSA to detect the binding of purified Translin protein to a specific single-stranded DNA or RNA probe.[4][8][13][17][20]

Materials:

-

Purified recombinant Translin protein.

-

Single-stranded DNA or RNA probe containing a Translin binding site (e.g., Bcl-CL1 ssDNA: 5'-GCCCTCCTGCCCTCCTTCCGCGGG-3').[9]

-

T4 Polynucleotide Kinase and [γ-³²P]ATP for radiolabeling, or a non-radioactive labeling kit (e.g., biotin or fluorescent dye).

-

Binding buffer (e.g., 25 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA).[9]

-

Non-denaturing polyacrylamide gel (e.g., 4-6%).

-

TBE or TAE running buffer.

-

For competition assays: unlabeled specific and non-specific competitor oligonucleotides.

Procedure:

-

Probe Labeling:

-

End-label the oligonucleotide probe with ³²P using T4 Polynucleotide Kinase and [γ-³²P]ATP, or with a non-radioactive label according to the manufacturer's instructions.

-

Purify the labeled probe to remove unincorporated label.

-

-

Binding Reaction:

-

In a microcentrifuge tube, combine the purified Translin protein and the labeled probe in the binding buffer.

-

For competition experiments, pre-incubate the protein with an excess of unlabeled competitor oligonucleotide before adding the labeled probe.

-

Incubate the reaction mixture at room temperature for 20-30 minutes to allow for binding.

-

-

Electrophoresis:

-

Load the binding reactions onto a pre-run non-denaturing polyacrylamide gel.

-

Run the gel in TBE or TAE buffer at a constant voltage until the free probe has migrated a sufficient distance.

-

-

Detection:

-

If using a radiolabeled probe, dry the gel and expose it to X-ray film or a phosphorimager screen.

-

If using a non-radioactive label, detect the signal according to the manufacturer's protocol.

-

A "shifted" band that migrates more slowly than the free probe indicates the formation of a protein-nucleic acid complex.

-

In Vitro RNase Activity Assay for the C3PO Complex

This protocol is designed to measure the ribonuclease activity of the purified Translin/TRAX (C3PO) complex.[5][12][19]

Materials:

-

Purified recombinant C3PO complex.

-

Single-stranded RNA substrate (e.g., a short, radiolabeled or fluorescently labeled siRNA passenger strand).

-

RNase reaction buffer (e.g., containing Tris-HCl, MgCl₂, and DTT).

-

EDTA solution to chelate Mg²⁺ as a negative control.

-

Denaturing polyacrylamide gel (e.g., 15-20% with urea).

-

TBE buffer.

Procedure:

-

Substrate Preparation:

-

Synthesize and label a single-stranded RNA substrate. Radiolabeling with ³²P at the 5' end is common.

-

-

RNase Reaction:

-

Set up reaction tubes containing the RNase reaction buffer.

-

Add the purified C3PO complex to the reaction tubes. Include a negative control with no enzyme and another with C3PO and EDTA.

-

Initiate the reaction by adding the labeled RNA substrate.

-

Incubate the reactions at 37°C for a defined time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Reaction Quenching and Analysis:

-

Stop the reactions at each time point by adding a formamide-containing loading buffer.

-

Heat the samples to denature the RNA.

-

Separate the reaction products on a denaturing polyacrylamide gel.

-

-

Detection and Quantification:

-

Visualize the full-length substrate and the cleavage products by autoradiography or fluorescence imaging.

-

The disappearance of the full-length substrate band and the appearance of smaller cleavage product bands over time indicate RNase activity.

-

The rate of substrate degradation can be quantified using densitometry.

-

Conclusion and Future Directions

The Translin protein, in concert with its partner TRAX, stands as a testament to the evolutionary conservation of fundamental cellular machinery. Its involvement in a diverse array of processes, from the fine-tuning of gene expression to the maintenance of genomic integrity, highlights its importance in cellular homeostasis. The high degree of conservation from yeast to humans suggests that insights gained from model organisms are likely to be highly relevant to human biology and disease.

For researchers and drug development professionals, the Translin/TRAX complex presents a compelling target. Its role in the DNA damage response suggests that inhibitors of this complex could have applications as sensitizing agents for chemotherapy and radiotherapy. Furthermore, its involvement in synaptic plasticity and RNA metabolism in the brain opens up avenues for exploring its role in neurological and psychiatric disorders.

Future research will undoubtedly continue to unravel the intricate regulatory mechanisms that govern the activity of the Translin/TRAX complex and its precise roles in various cellular contexts. The development of specific small molecule inhibitors and further elucidation of its network of interacting proteins will be crucial for translating our understanding of this ancient and conserved protein into novel therapeutic strategies.

References

- 1. The Translin/Trax RNA binding complex: clues to function in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. The Translin/Trax RNA binding complex: clues to function in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] A central role of TRAX in the ATM-mediated DNA repair | Semantic Scholar [semanticscholar.org]

- 5. Translin: A multifunctional protein involved in nucleic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dash.harvard.edu [dash.harvard.edu]

- 7. MicroRNAs and synaptic plasticity—a mutual relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trax: A versatile signaling protein plays key roles in synaptic plasticity and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Nucleic Acid Binding Sites on Translin-Associated Factor X (TRAX) Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. biorxiv.org [biorxiv.org]

- 12. microRNA Regulation of Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Distinct roles of ATR and DNA-PKcs in triggering DNA damage responses in ATM-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 16. Analysis of Nucleic acid Binding by a Recombinant Translin-Trax Complex1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Percent Identity of Genomic DNA and Amino Acid Sequences | Center for Academic Research and Training in Anthropogeny (CARTA) [carta.anthropogeny.org]

- 19. Percent Identity â seqidentity ⢠Bio3D [thegrantlab.org]

- 20. A central role of TRAX in the ATM-mediated DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. miRNAs in Synapse Development and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. miRNA: local guardians of presynaptic function in plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A multi-scale map of protein assemblies in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Identification of Nucleic Acid Binding Sites on Translin-Associated Factor X (TRAX) Protein | PLOS One [journals.plos.org]

- 25. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Cross-Species Sequence Comparisons: A Review of Methods and Available Resources - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Translin's Role in Chromosomal Translocations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromosomal translocations are a hallmark of many cancers, driving oncogenesis through the formation of fusion genes or altered gene expression. The protein Translin has been implicated in the mechanisms underlying these genomic rearrangements. Initially identified by its ability to bind to the breakpoint junctions of chromosomal translocations, Translin is a DNA and RNA binding protein that forms a characteristic ring-shaped octamer. This technical guide provides an in-depth exploration of Translin's involvement in chromosomal translocation events, consolidating current knowledge on its molecular mechanisms, interaction partners, and functional roles in maintaining genome stability. We present quantitative data on its binding affinities, detail experimental protocols for its study, and provide visual representations of the key signaling pathways and experimental workflows. This guide is intended to be a comprehensive resource for researchers and professionals in drug development seeking to understand and potentially target the processes involving Translin in cancer.

Introduction to Translin

Translin is a highly conserved protein first identified for its specific binding to conserved DNA sequences at the breakpoint junctions of chromosomal translocations in lymphoid malignancies[1]. It forms a multimeric, ring-shaped structure, which is crucial for its DNA-binding activity[2]. Under normal cellular conditions, Translin is predominantly cytoplasmic; however, in response to genotoxic stress, it translocates to the nucleus, where it is thought to play a role in the DNA damage response and chromosomal translocation events[2].

Translin can exist as a homooctamer or form a hetero-octameric complex with its partner protein, Translin-associated factor X (TRAX). This complex, also known as C3PO, possesses endoribonuclease activity and is involved in various cellular processes, including RNA interference and microRNA degradation[3][4]. While the Translin-TRAX complex has defined roles, emerging evidence suggests that Translin also has independent functions in maintaining genome stability.

Quantitative Data on Translin's Molecular Interactions

Understanding the quantitative aspects of Translin's interactions with nucleic acids is fundamental to elucidating its role in chromosomal translocations. The following tables summarize the known dissociation constants (Kd) for Translin's binding to various DNA substrates.

| DNA Substrate | Dissociation Constant (Kd) | Experimental Conditions | Reference |

| Poly single-stranded d(GT) sequences | 2 nM | Not specified | [2] |

| 24-base single-stranded DNA fragment | 84 nM | Analytical ultracentrifugation | [2] |

| Single-stranded microsatellite repeats d(GT)n | ~2 nM | 100 mM NaCl, 25°C | |

| G-strand telomeric repeats d(TTAGGG)n | ~12.5 nM | 100 mM NaCl, 25°C | |

| Sequence flanking translocation site | ~23 nM | 100 mM NaCl, 25°C |

Table 1: Dissociation Constants of Translin for Single-Stranded DNA

The Translin-TRAX complex exhibits a preference for G-rich DNA sequences.

| Nucleic Acid Substrate | Binding Preference | Affinity (Kd) | Reference |

| GA-rich RNA sequences | Translin alone | Sub-micromolar | [2] |

| GA-rich DNA sequences | Translin-TRAX complex | Sub-micromolar | [2] |

Table 2: Nucleic Acid Binding Preferences of Translin and the Translin-TRAX Complex

Further research is required to obtain quantitative data on Translin expression levels in translocation-positive cancers and the frequency of chromosomal translocations in Translin-deficient models.

Signaling Pathways and Molecular Mechanisms

Translin's involvement in chromosomal translocations is multifaceted, encompassing its response to DNA damage and its potential role in resolving transcription-associated DNA stress.

Genotoxic Stress-Induced Nuclear Translocation

Upon DNA damage induced by genotoxic agents, a signaling cascade is initiated that leads to the translocation of Translin from the cytoplasm to the nucleus. While the precise upstream signaling components are still under investigation, the process is thought to involve post-translational modifications of Translin that unmask a nuclear localization signal (NLS). Key kinases in the DNA damage response, such as ATM and ATR, are potential candidates for initiating this signaling cascade.

Role in Transcription-Associated Recombination

Recent studies have uncovered a TRAX-independent function for Translin in maintaining genome stability by facilitating the dissociation of RNA Polymerase II (Pol II) from the DNA template. Stalled Pol II complexes can be a source of DNA double-strand breaks and genomic instability. By promoting the removal of Pol II, Translin may prevent the formation of DNA breaks that can lead to chromosomal translocations, particularly in regions of high transcriptional activity.

References

The Architecture of the Translin Octameric Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure of the Translin octameric ring, a crucial protein complex involved in mRNA transport and regulation. The document outlines the structural features, assembly, and functional implications of this fascinating molecular machine, with a focus on quantitative data, experimental methodologies, and visual representations to aid in research and drug development endeavors.

Core Structure and Conformations

The Translin protein forms a homo-octameric, barrel-shaped ring structure that is highly conserved across species. This ring is the functional unit, capable of binding single-stranded DNA (ssDNA) and RNA. Structural studies, primarily through X-ray crystallography and cryo-electron microscopy (cryo-EM), have revealed that the Translin octamer can exist in multiple conformations, most notably a "closed" and an "open" barrel state.[1][2] This conformational flexibility is believed to be critical for its function in binding and releasing nucleic acid cargo.[3][4]

The octamer is formed by the association of two tetrameric rings, exhibiting a dimer of tetramers arrangement with C2 and C4 symmetry axes.[4] Early electron microscopy studies had suggested a C8 symmetry, but crystallographic data later clarified the dimer-of-tetramers assembly.[4][5] The central channel of the octamer is where nucleic acid binding occurs, and its dimensions vary between the open and closed states.[1][6] In the closed conformation, the nucleic acid binding residues are largely inaccessible, suggesting that a conformational change to the open state is necessary for substrate binding.[4]

Quantitative Structural Data

The following tables summarize key quantitative data from structural studies of the human Translin octamer, providing a comparative overview of the different conformations and the experimental conditions used to resolve them.

| Structure Identifier (PDB ID) | Organism | Conformation | Resolution (Å) | Method | Total Structure Weight (kDa) | Reference |

| 1J1J | Homo sapiens | Closed | 2.20 | X-ray Diffraction | 110.5 | [3] |

| 4WYV | Homo sapiens | Open | 3.00 | X-ray Diffraction | 221 | [2] |

| 8Z7A | Trichoderma virens | Open Barrel | 3.20 | X-ray Diffraction | 245 | [7] |

| Structure Identifier (PDB ID) | Central Channel Dimensions | Key Interacting Residues | Publication Year |

| 1J1J | Not explicitly stated, but implied to be constricted | Not detailed in abstract | 2003 |

| 4WYV | A potential RNA entryway is revealed | Not detailed in abstract | 2014 |

| 8Z7A | Open barrel structure | Not detailed in abstract | 2025 |

Note: Detailed information on interacting residues and precise channel dimensions often requires analysis of the full structural data, which is beyond the scope of this summary.

Assembly of the Translin Octamer

The formation of the functional octameric ring from individual Translin monomers is a critical process. While the precise signaling pathways triggering assembly in vivo are not fully elucidated, the structural data suggests a hierarchical assembly. It is proposed that monomers first form dimers, which then assemble into tetramers. Two of these tetramers then associate to form the final octameric ring. The C-terminal residues of the Translin protein have been shown to be essential for this octamer formation and subsequent nucleic acid binding.[8]

Experimental Protocols

The determination of the Translin octamer structure has relied on several key biophysical and structural biology techniques. Below are detailed overviews of the methodologies employed.

High-quality, pure protein is a prerequisite for any structural study. Recombinant human Translin is typically expressed in Escherichia coli.

-

Expression: The human TSN gene is cloned into an expression vector, often with a polyhistidine tag to facilitate purification. The vector is then transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 20mM Tris-HCl pH 8.0, 100mM NaCl, 1mM DTT, and protease inhibitors). Cells are then lysed by sonication or high-pressure homogenization.

-

Purification: The lysate is clarified by centrifugation. The soluble fraction containing the recombinant Translin is then subjected to a series of chromatographic steps.

-

Affinity Chromatography: If a His-tag is used, the protein is first purified using a nickel-nitrilotriacetic acid (Ni-NTA) column.

-

Ion-Exchange Chromatography: Further purification is achieved using an anion or cation exchange column, depending on the isoelectric point of the protein and the buffer pH.

-

Size-Exclusion Chromatography (SEC): The final purification step is typically SEC, which separates proteins based on their size and helps to isolate the oligomeric state of interest (the octamer). The purity of the final protein sample is assessed by SDS-PAGE.[9][10]

-

X-ray crystallography has been instrumental in providing high-resolution snapshots of the Translin octamer in its different conformational states.

-

Crystallization: Purified Translin protein is concentrated to a high concentration (typically 5-10 mg/mL). Crystallization conditions are screened using vapor diffusion methods (hanging or sitting drop). This involves mixing the protein solution with a precipitant solution and allowing water to slowly evaporate, leading to protein crystallization.

-

Data Collection: Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data is then collected at a synchrotron source.

-

Structure Determination and Refinement: The diffraction pattern is used to calculate an electron density map. A model of the protein is then built into this map and refined to best fit the experimental data. The quality of the final structure is assessed by parameters such as R-factor and R-free.[5][7][11]

Cryo-EM, particularly single-particle analysis, is a powerful technique for determining the structure of large protein complexes in their near-native state.

-

Sample Preparation: A small volume of the purified Translin solution is applied to an EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane. This vitrifies the sample, preserving the protein structure.

-

Data Collection: The frozen grid is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual Translin octamers in different orientations are collected.

-

Image Processing and 3D Reconstruction: The individual particle images are picked, aligned, and classified. A 3D reconstruction of the Translin octamer is then generated by averaging the classified images.

SAXS is a solution-based technique that provides information about the overall shape and conformational flexibility of macromolecules. It has been used to study the dynamic nature of the Translin octamer in solution.

-

Sample Preparation: Purified Translin samples at different concentrations are prepared in a well-defined buffer. A matching buffer blank is also prepared.

-

Data Collection: The scattering of X-rays by the protein solution and the buffer blank is measured at a SAXS beamline.

-

Data Analysis: The buffer scattering is subtracted from the sample scattering. The resulting scattering curve provides information about the radius of gyration (Rg), maximum particle dimension (Dmax), and the overall shape of the Translin octamer in solution. SAXS data has shown that in solution, Translin exists as a mixture of compact and more open states.[4]

Functional Implications and Drug Development

The structural understanding of the Translin octameric ring has significant implications for its function. The conformational change from a closed to an open state is likely a key step in the binding and transport of specific mRNAs.[1][4] This mechanism could be a target for therapeutic intervention. For example, small molecules that stabilize the closed conformation could inhibit the function of Translin, which might be beneficial in diseases where Translin activity is dysregulated. Conversely, molecules that promote the open state could potentially enhance its activity. The detailed structural information now available provides a solid foundation for structure-based drug design efforts targeting the Translin octamer.

References

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. Frontiers | Benchmarking cryo-EM Single Particle Analysis Workflow [frontiersin.org]

- 3. MyScope [myscope.training]

- 4. inext-discovery.eu [inext-discovery.eu]

- 5. Protein X-ray Crystallography: Principles of the Technique [proteinstructures.com]

- 6. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 7. Proteins, X-ray Crystal Structures And How To Get Them [peakproteins.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. abeomics.com [abeomics.com]

- 10. TSN Human|Translin Human Recombinant [novateinbio.com]

- 11. Determining Protein Structures Using X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Grip: A Technical Guide to Translin's Interaction with Single-Stranded DNA and RNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Translin is a highly conserved protein implicated in a multitude of cellular processes, including DNA repair, recombination, and RNA trafficking and regulation.[1][2] Its functional versatility is intrinsically linked to its ability to bind single-stranded DNA (ssDNA) and RNA. This technical guide provides an in-depth exploration of the molecular mechanisms governing Translin's nucleic acid binding activity, both as a homomeric complex and in concert with its partner protein, Translin-Associated Factor X (TRAX). We will delve into the structural basis of this interaction, present quantitative binding data, and provide detailed experimental protocols for studying these molecular events. This guide is intended to serve as a comprehensive resource for researchers investigating Translin's role in cellular function and for professionals exploring its potential as a therapeutic target.

The Core Binding Mechanism: Structure and Specificity

Translin functions as a large, ring-shaped octameric or decameric complex, a structural feature essential for its nucleic acid binding capabilities.[2][3][4] Electron microscopy studies have revealed a central channel within the octamer that is proposed to accommodate single-stranded nucleic acids.[1][2] The binding itself is mediated by conserved basic amino acid residues located within the protein structure.[1][5] Mutations in these basic regions have been shown to abrogate DNA binding without disrupting the protein's multimeric structure, highlighting their direct role in the interaction.[3][5]

A critical aspect of Translin's binding activity is its association with TRAX. This interaction forms a heteromeric complex that modulates the nucleic acid binding preference. While Translin alone exhibits a preferential affinity for G-rich RNA sequences, the Translin-TRAX complex displays a shifted preference towards G-rich DNA sequences.[1][6] This suggests a regulatory mechanism where TRAX alters Translin's function, potentially switching its role from RNA regulation to DNA metabolism.[1] Although initially thought that only Translin mediates nucleic acid binding within the complex, recent evidence from UV-crosslinking experiments has demonstrated that TRAX itself can directly bind to ssDNA.[7][8][9]

The binding of Translin to nucleic acids is not a static process. Studies have shown that Translin can exist in different conformational states in solution: a compact, closed octamer and a more populated, open configuration.[10][11] It is hypothesized that this conformational flexibility is crucial for accommodating the structurally diverse nature of its nucleic acid substrates.[12] The open conformation would allow for the accessibility of the nucleic acid binding residues located within the central cavity.[10]

Quantitative Analysis of Translin-Nucleic Acid Interactions

The binding affinity of Translin and the Translin-TRAX complex for various ssDNA and RNA sequences has been quantified using techniques such as fluorescence polarization assays. The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd value indicating a stronger interaction.

| Complex | Nucleic Acid Sequence | Dissociation Constant (Kd) | Reference |

| Translin | poly single stranded d(GT) | 2 nM | [1] |

| Translin | 24-base ssDNA fragment | 84 nM | [1] |

| Translin | (GU)12 RNA | 2 nM | [10] |

| Translin | G-rich RNA sequences | Sub-micromolar | [1][6] |

| Translin-TRAX | G-rich DNA sequences | Sub-micromolar | [1][6] |

| Translin | YH element from PRM-2 mRNA | 40 µM | [1] |

Experimental Protocols

Protein Expression and Purification of Translin and Translin-TRAX

A fundamental prerequisite for studying Translin's binding activity is the production of pure, recombinant protein. The following protocol outlines a general procedure for the expression and purification of mouse Translin and the Translin-TRAX complex.

Workflow for Protein Expression and Purification

Caption: Workflow for recombinant Translin/TRAX expression and purification.

Methodology:

-

Cloning: The gene for mouse Translin is cloned into a bacterial expression vector, such as pET. For the Translin-TRAX complex, both genes can be co-expressed from a suitable vector.[1]

-

Transformation: The expression plasmid is transformed into a suitable E. coli strain, like BL21(DE3).

-

Expression: A bacterial culture is grown to an optimal density (e.g., OD600 of 0.6-0.8) and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Harvesting and Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell lysis is typically achieved through sonication.

-